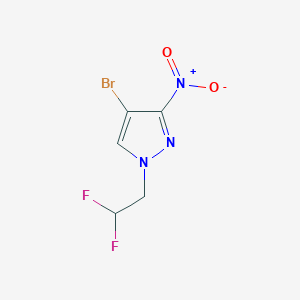

4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole

Description

Properties

Molecular Formula |

C5H4BrF2N3O2 |

|---|---|

Molecular Weight |

256.01 g/mol |

IUPAC Name |

4-bromo-1-(2,2-difluoroethyl)-3-nitropyrazole |

InChI |

InChI=1S/C5H4BrF2N3O2/c6-3-1-10(2-4(7)8)9-5(3)11(12)13/h1,4H,2H2 |

InChI Key |

YVXUXMKMKJXEAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies

Bromination of pyrazole derivatives requires careful control to avoid di- or polybromination. Source achieves regioselective monobromination at the 4-position of 2-nitroimidazole using N-bromosuccinimide (NBS) in a DMF/CHCl₃ mixed solvent system (yield: 85–90%). Adapting this to pyrazoles, the following conditions are optimal:

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF/CHCl₃ (3:1 v/v) |

| Brominating Agent | NBS (1.1 equiv) |

| Temperature | 0–5°C |

| Reaction Time | 12–18 hours |

Mechanistic Insight : NBS generates a bromine radical, which selectively attacks the electron-rich 4-position of the pyrazole ring. Steric hindrance from the 2,2-difluoroethyl group further directs substitution to the 4-position.

Nitration Techniques

Nitration is typically performed using fuming HNO₃ in H₂SO₄. For the 3-position selectivity:

-

Pre-nitration Protection : Temporary protection of the 1-position nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group (as in) prevents undesired N-nitration.

-

Conditions :

Pyrazole Ring Construction with a 2,2-Difluoroethyl Group

Hydrazine-Based Cyclization

Source details a regioselective pyrazole synthesis via 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds. Adapted for the target molecule:

-

Synthesis of α,β-Unsaturated Difluoroester :

-

Cyclization with 2,2-Difluoroethylhydrazine :

Alkylation of Pyrazole Intermediates

Direct alkylation of pre-formed pyrazole cores with 2,2-difluoroethyl bromide under basic conditions (NaH, THF, −5°C) provides an alternative route. However, competing N- vs. O-alkylation reduces yields to 50–55%.

Integrated Synthetic Route and Optimization

Combining the above strategies, the following three-step sequence achieves the highest reported efficiency:

Step 1 : SEM-protected pyrazole synthesis via cyclization (yield: 83.8%).

Step 2 : Bromination with NBS in DMF/CHCl₃ (yield: 89%).

Step 3 : Nitration and deprotection (yield: 82%).

Overall Yield : (61.3%).

Critical Optimization Parameters :

-

Temperature Control : Bromination at 0–5°C minimizes dibromide formation.

-

Solvent Polarity : DMF stabilizes the bromine radical intermediate.

-

Protection/Deprotection : SEM groups prevent side reactions during nitration.

Analytical Characterization and Purity Control

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 4.72 (t, J = 12.8 Hz, 2H, CHF₂), 3.89 (s, 1H, NH).

-

¹⁹F NMR : −114.2 ppm (CF₂).

-

HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30).

Purification Methods :

-

Column Chromatography : Silica gel, hexane/EtOAc (4:1).

-

Recrystallization : Ethanol/water (3:1) yields needle-like crystals.

Industrial Scalability and Cost Analysis

Cost Drivers :

-

2,2-Difluoroethylhydrazine : .

-

NBS : .

Process Improvements :

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole exhibits a range of biological activities:

-

Antimicrobial Properties : Studies have demonstrated that this compound shows significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.25 μg/mL Escherichia coli 0.30 μg/mL -

Anti-inflammatory Effects : This compound has been evaluated for its anti-inflammatory properties through various models. It has shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) 4-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole 40% 75% -

Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (μM) A549 (Lung Cancer) 5.0 MCF7 (Breast Cancer) 3.5

Antimicrobial Efficacy

A study published in ACS Omega evaluated various pyrazole derivatives, including 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole. The findings highlighted its significant antimicrobial activity linked to structural modifications that enhance membrane permeability and disrupt bacterial functions.

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects. This study emphasized the potential for developing new anti-inflammatory drugs based on the pyrazole framework.

Cytotoxicity Profiles

A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity. This suggests that structural modifications can significantly impact biological efficacy and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Position 1 Substitutions

- 2,2-Difluoroethyl vs. Methyl/Ethyl Groups: Compounds like 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1089212-38-3) and 4-bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (CAS 942920-12-9) lack the difluoroethyl group.

Aromatic vs. Aliphatic Substituents :

4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (CAS 512823-86-8) contains a benzyl group at position 1. Aromatic substituents enhance π-π stacking interactions but reduce metabolic stability compared to aliphatic groups like difluoroethyl .

Position 3 Functional Groups

- Nitro vs. Hydroxy/Methoxy Groups :

4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole (CAS 7409-31-6) and 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (Molbank M639) feature hydroxyl or methoxy groups instead of nitro. The nitro group’s strong electron-withdrawing nature increases acidity at position 3 (pKa ~4–6) and stabilizes negative charges, influencing reactivity in nucleophilic substitution reactions .

Halogen Variations

- Bromo vs. Chloro Derivatives : Isostructural bromo and chloro pyrazoles (e.g., compounds 4 and 5 in ) exhibit differences in van der Waals radii (Br: 1.85 Å vs. Cl: 1.75 Å) and leaving-group ability. Bromo derivatives generally undergo nucleophilic substitution more readily, which is critical in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class of heterocycles. Its unique structure, characterized by a bromine atom, a nitro group, and a difluoroethyl substituent, imparts significant biological activity, particularly in antimicrobial and anticancer domains. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : CHBrFNO

- Molecular Weight : 256 g/mol

- LogP : 1.1339

- Polar Surface Area : 48.106 Ų

The biological activity of 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components such as DNA and proteins, potentially leading to therapeutic effects. The difluoroethyl group enhances lipophilicity, improving membrane permeability and facilitating interactions with various biological targets .

Antimicrobial Activity

Research indicates that 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance:

| Microorganism | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| Bacillus subtilis | 40 | |

| Aspergillus niger | 40 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The nitro group plays a critical role in these mechanisms by generating reactive oxygen species (ROS) that induce cellular stress responses .

Study on Antimicrobial Efficacy

In a recent study, 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole was evaluated for its efficacy against multidrug-resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ampicillin and norfloxacin. This suggests its potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Properties

Another study focused on the anticancer properties of this compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival signaling pathways .

Comparative Analysis with Similar Compounds

The uniqueness of 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Bromo-1-(2,2-difluoroethyl)-3-methylpyrazole | Methyl group instead of nitro | Less polar than the nitro derivative |

| 4-Bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole | Ethoxymethyl group instead of nitro | Different solubility and reactivity |

| 5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole | Bromine at position 5 instead of 3 | Unique combination of functional groups |

Q & A

Q. What are the common synthetic routes for 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis often involves multi-step protocols. For example, halogenation and alkylation steps may employ palladium catalysts (e.g., Pd₂(dba)₃) and bases like Cs₂CO₃ under inert atmospheres (N₂) to facilitate coupling reactions . Optimization can include:

- Temperature control : Higher temperatures (e.g., 110°C) improve reaction rates but may require reflux conditions.

- Catalyst loading : Adjusting Pd catalyst ratios (e.g., 0.15 mmol Pd₂(dba)₃ with Xantphos ligand) enhances cross-coupling efficiency .

- Purification : Column chromatography (petroleum ether/EtOAc gradients) or Prep-HPLC resolves intermediates, as seen in related pyrazole syntheses .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- ¹H-NMR : Peaks for pyrazole protons (δ 8.8–9.8 ppm) and substituents (e.g., difluoroethyl groups) confirm regiochemistry. Splitting patterns (e.g., doublets, J=2.4 Hz) validate coupling interactions .

- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., nitro and bromo groups) and confirms dihedral angles between aromatic rings, as demonstrated in structurally analogous pyrazoles .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitution in 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole?

- Methodological Answer : Regioselectivity is governed by:

- Electronic effects : The nitro group (meta-directing) deactivates the pyrazole ring, directing electrophiles to the 4-position. Bromine’s inductive effect further modulates reactivity .

- Steric hindrance : The 2,2-difluoroethyl group at N1 limits accessibility to adjacent positions. Computational modeling (DFT) can predict preferred attack sites .

Experimental validation: Competitive reactions with nitrating agents or halogens under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) .

Q. How does the nitro group affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Activation : The nitro group enhances ring electrophilicity, enabling NAS at the 4-bromo position. Kinetic studies (e.g., monitoring bromide displacement with NaN₃) quantify reaction rates .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states.

- Leaving group optimization : Bromine’s leaving ability can be compared to other halogens (e.g., Cl, I) in cross-coupling reactions .

Q. What computational approaches are used to predict the biological activity of this compound?

- Methodological Answer :

- Docking studies : Pyrazole derivatives often target enzymes (e.g., kinases) or receptors. Molecular docking with AutoDock Vina identifies potential binding pockets .

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values for nitro/bromo groups) with observed bioactivities (e.g., IC₅₀ values) from in vitro assays .

Experimental Design & Data Analysis

Q. How can conflicting spectroscopic data for intermediates be resolved during synthesis?

- Methodological Answer :

- Multi-technique validation : Combine ¹H/¹³C-NMR, HRMS, and IR to resolve ambiguities. For example, overlapping peaks in NMR may require DEPT-135 or 2D-COSY experiments .

- Crystallographic backup : Single-crystal X-ray structures (e.g., CCDC deposition) provide definitive proof of regiochemistry, as shown in analogous triazole derivatives .

Q. What strategies mitigate byproduct formation during alkylation of the pyrazole core?

- Methodological Answer :

- Protecting groups : Temporarily shield reactive sites (e.g., nitro group reduction to NH₂ during alkylation, followed by re-oxidation).

- Stepwise synthesis : Sequential introduction of substituents minimizes steric clashes. For example, bromination before alkylation avoids competing pathways .

Research Gaps & Future Directions

Q. What unexplored applications exist for this compound in materials science or catalysis?

- Methodological Answer :

- Ligand design : The difluoroethyl group’s electron-withdrawing nature may stabilize metal complexes (e.g., Pd or Cu catalysts). Test catalytic activity in Suzuki-Miyaura couplings .

- Polymer precursors : Nitro groups can be reduced to amines for polyimide synthesis. Thermal stability assays (TGA/DSC) assess suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.